The Discovery and Synthesis of a Potent TRPV4 Antagonist: A Technical Guide
The Discovery and Synthesis of a Potent TRPV4 Antagonist: A Technical Guide
Introduction
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[1] Its widespread expression in tissues such as the lungs, kidneys, and vascular endothelium has implicated it in the pathophysiology of several diseases, including pulmonary edema, heart failure, and chronic pain.[1][2] As such, the development of potent and selective TRPV4 antagonists has become a significant area of interest for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a clinical candidate, GSK2798745, a potent and selective TRPV4 antagonist that serves as a prime example of a "TRPV4 antagonist 3".[2][3][4]
The Role of TRPV4 in Disease and the Rationale for Antagonism
TRPV4 can be activated by a multitude of stimuli, including heat, hypotonicity, physical stress, and endogenous ligands.[2] In the context of heart failure, increased pressure in the pulmonary vasculature leads to the activation of TRPV4 on endothelial cells, which in turn increases the permeability of the alveolar-capillary barrier, resulting in pulmonary edema.[2] Preclinical studies have demonstrated that the inhibition of TRPV4 can prevent and even resolve pulmonary edema in models of heart failure, providing a strong rationale for the development of TRPV4 antagonists as a novel therapeutic approach for this condition.[2][5]
Discovery and Lead Optimization of GSK2798745
GSK2798745 was identified through a lead optimization program starting from a high-throughput screening hit. The initial lead compound, a spirocarbamate, demonstrated robust potency against TRPV4 but had poor pharmacokinetic properties in rats, including a short mean residence time (MRT).[3] The lead optimization strategy focused on improving the pharmacokinetic profile while maintaining or enhancing potency.
A key breakthrough in the optimization process was the introduction of a methyl group, which significantly increased the potency of the molecule.[3] Further modifications to the N-aryl substituent were made to reduce clearance and increase the volume of distribution, ultimately leading to an extended MRT.[3] This systematic approach of balancing potency and pharmacokinetics resulted in the identification of GSK2798745 as a clinical candidate with desirable drug-like properties.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK2798745 and other relevant TRPV4 antagonists.
Table 1: In Vitro Potency and Selectivity of TRPV4 Antagonists
| Compound | hTRPV4 IC50 (nM) | rTRPV4 IC50 (nM) | Selectivity Notes |
| GSK2798745 | 1.8 | 1.6 | Inactive against a panel of 47 other targets, including other TRP channels (TRPA1, TRPV1, TRPM2, TRPM4, TRPM8, TRPC3, TRPC4, TRPC5, and TRPC6) up to 30 µM. |
| Metabolite 1 of GSK2798745 | 56 | - | 28-fold weaker than parent compound. No appreciable activity against a panel of 47 other targets. |
hTRPV4: human Transient Receptor Potential Vanilloid 4, rTRPV4: rat Transient Receptor Potential Vanilloid 4, IC50: half-maximal inhibitory concentration.
Table 2: Pharmacokinetic Parameters of GSK2798745
| Species | Parameter | Value |
| Rat | Clearance (mL/min/kg) | 17 |
| Mean Residence Time (h) | 5.2 | |
| Oral Bioavailability (%) | >30% | |
| Human | Half-life (h) | ~13 |
| Accumulation (once-daily dosing) | < twofold |
Experimental Protocols
This section details the methodologies for the key experiments used in the discovery and characterization of GSK2798745.
In Vitro Potency Assessment: FLIPR-Based Calcium Influx Assay
The potency of TRPV4 antagonists was determined using a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium concentration in cells expressing the TRPV4 channel.
Protocol:
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Cell Plating: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV4 are plated in 384-well microplates and incubated overnight at 37°C in a 5% CO2 atmosphere.[6][7]
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive dye, such as Fluo-4 AM, in a buffer solution for 1 hour at 37°C.[6] A masking dye is often included to reduce extracellular fluorescence.[6]
-
Compound Addition: The plates are transferred to the FLIPR instrument. Test compounds (TRPV4 antagonists) at various concentrations are added to the wells.
-
Agonist Challenge: After a short incubation with the antagonist, a specific TRPV4 agonist, such as GSK1016790A, is added to the wells to stimulate calcium influx.
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Data Acquisition: The FLIPR instrument measures the fluorescence intensity before and after the addition of the agonist. The change in fluorescence is proportional to the intracellular calcium concentration.
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Data Analysis: The IC50 values are calculated by plotting the inhibition of the agonist-induced calcium influx against the concentration of the antagonist.
In Vivo Efficacy Assessment: Agonist-Induced Pulmonary Edema in Rats
The in vivo efficacy of TRPV4 antagonists was evaluated in a rat model of pulmonary edema induced by a TRPV4 agonist.
Protocol:
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Animal Model: Male Sprague-Dawley rats are used for the study.[5][8]
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Antagonist Administration: The TRPV4 antagonist (e.g., GSK2798745) or vehicle is administered to the rats, typically via intravenous infusion, 30 minutes prior to the agonist challenge.[5]
-
Agonist Challenge: A selective TRPV4 agonist, GSK1016790A, is administered intravenously to induce pulmonary edema.[5][9]
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Assessment of Pulmonary Edema: After a set period, the animals are euthanized, and the lungs are excised. Pulmonary edema is quantified by measuring the lung wet weight to body weight ratio.[5][9] A significant increase in this ratio in the vehicle-treated group compared to the antagonist-treated group indicates that the antagonist is effective at inhibiting agonist-induced pulmonary edema.[1]
Pharmacokinetic Analysis: LC-MS/MS Quantification
The concentration of GSK2798745 in plasma samples is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol:
-
Sample Preparation: Plasma samples are prepared by protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances.[10][11] An internal standard is added to the samples for accurate quantification.
-
Liquid Chromatography (LC): The extracted samples are injected into an HPLC system. The analyte (GSK2798745) is separated from other components in the sample on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).[10]
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in the selected reaction monitoring (SRM) mode to specifically detect and quantify the parent and a specific fragment ion of GSK2798745 and the internal standard.[10]
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Data Analysis: The concentration of GSK2798745 in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the compound.
Visualizations
TRPV4 Signaling Pathway and Antagonist Inhibition
Caption: TRPV4 signaling pathway and the inhibitory action of GSK2798745.
General Workflow for TRPV4 Antagonist Discovery
Caption: A generalized workflow for the discovery of a TRPV4 antagonist.
High-Level Synthesis of a Spirocarbamate TRPV4 Antagonist
Caption: A simplified overview of the synthetic strategy for a spirocarbamate TRPV4 antagonist.
Conclusion
GSK2798745 is a potent, selective, and orally bioavailable TRPV4 antagonist that has emerged from a rigorous lead optimization campaign. The successful development of this clinical candidate highlights the therapeutic potential of targeting TRPV4 for diseases such as pulmonary edema associated with heart failure. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development. Further clinical investigation of GSK2798745 and other TRPV4 antagonists will be crucial in determining their ultimate therapeutic value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification, Synthesis, and Characterization of a Major Circulating Human Metabolite of TRPV4 Antagonist GSK2798745 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of a Novel Series of TRPV4 Antagonists with In Vivo Activity in a Model of Pulmonary Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV4 inhibition counteracts edema and inflammation and improves pulmonary function and oxygen saturation in chemically induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of GSK2789917-induced TRPV4 inhibition in animal models of fluid induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Validation of an LC–MS/MS Method for the Quantification of the CK2 Inhibitor Silmitasertib (CX-4945) in Human Plasma [mdpi.com]
